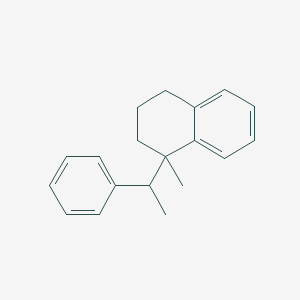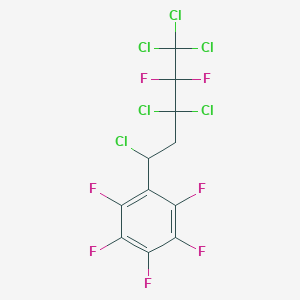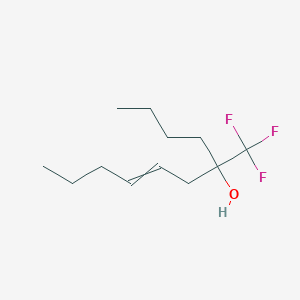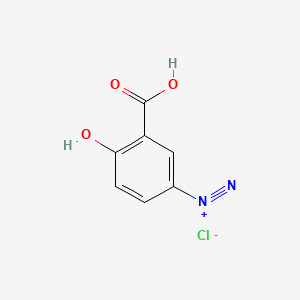
3-Carboxy-4-hydroxybenzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is an aromatic diazonium salt This compound is notable for its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride typically involves the diazotization of 3-Carboxy-4-hydroxyaniline. The process begins with the nitration of 3-Carboxy-4-hydroxybenzene, followed by reduction to form the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-4-hydroxybenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The corresponding amine, 3-Carboxy-4-hydroxyaniline.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-4-hydroxybenzene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new bonds and functional groups. The presence of carboxyl and hydroxyl groups further modulates its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzene-1-diazonium chloride: Lacks the carboxyl group, making it less reactive in certain reactions.
3-Carboxybenzene-1-diazonium chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Carboxy-3-hydroxybenzene-1-diazonium chloride: Similar structure but different positional isomer, leading to variations in reactivity and applications.
Uniqueness
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions and applications. The diazonium group further adds to its potential as a key intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
117041-94-8 |
|---|---|
Molekularformel |
C7H5ClN2O3 |
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
3-carboxy-4-hydroxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H4N2O3.ClH/c8-9-4-1-2-6(10)5(3-4)7(11)12;/h1-3H,(H-,10,11,12);1H |
InChI-Schlüssel |
GLCVSHGBADSWNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+]#N)C(=O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


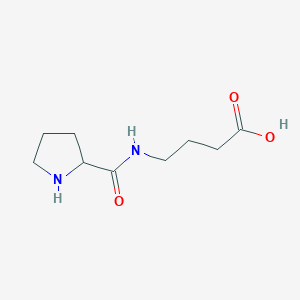
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
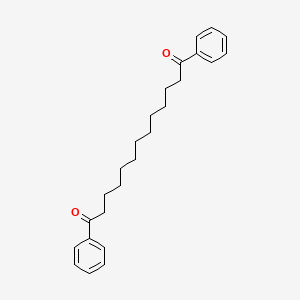

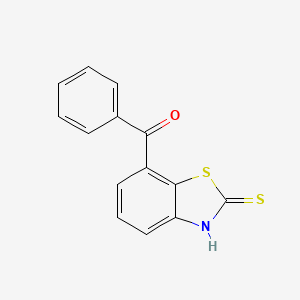
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
